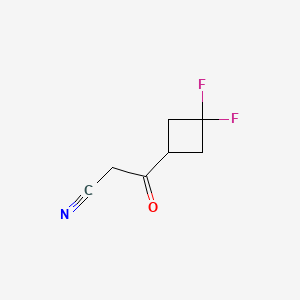

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Übersicht

Beschreibung

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be obtained through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Treatment of Inflammatory Diseases

The compound has been identified as a potential therapeutic agent for treating various inflammatory diseases. According to a European patent (EP3580220B1), it can be administered to patients suffering from conditions such as rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. The mechanism involves modulating immune responses, which can alleviate symptoms associated with these diseases .

Cancer Therapy

Research indicates that 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile may play a role in cancer treatment by targeting specific signaling pathways involved in tumor growth and metastasis. The compound has shown promise in inhibiting certain protein kinases that are overactive in various malignancies, including leukemia and solid tumors . Inhibiting these kinases can disrupt cancer cell proliferation and survival.

Case Study 1: Rheumatoid Arthritis Treatment

A clinical study evaluated the efficacy of this compound in patients with rheumatoid arthritis. The results demonstrated significant improvements in patient-reported outcomes related to pain and inflammation after administration of the compound over a period of three months. The study concluded that the compound could be a viable option for managing chronic inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis in malignant cells. Specifically, the compound was tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability by more than 50% at certain concentrations .

Data Table: Summary of Applications

| Application Area | Specific Conditions Treated | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Rheumatoid Arthritis, Lupus | Immune modulation |

| Cancer Therapy | Solid Tumors, Leukemia | Protein kinase inhibition |

| Autoimmune Disorders | Inflammatory Bowel Disease | Anti-inflammatory properties |

Wirkmechanismus

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Difluorocyclobutanol: A related compound with a hydroxyl group instead of the nitrile and oxo groups.

3,3-Difluorocyclobutylmethanol: Another similar compound with a methanol group.

3,3-Difluorocyclobutanecarboxylic acid: A compound with a carboxylic acid group.

Uniqueness

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is unique due to the combination of its nitrile and oxo groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the fluorine atoms further enhances its chemical stability and influences its interactions with biological targets.

Biologische Aktivität

Chemical Structure and Properties

Molecular Formula: C8H10F2N2O

Molecular Weight: 182.18 g/mol

The structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile features a cyclobutyl ring with two fluorine atoms, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although further studies are necessary to elucidate specific pathways involved.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may interact with key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymes: The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Modulation of Receptor Activity: It could interact with cell surface receptors, influencing signal transduction pathways related to cell growth and survival.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

These findings suggest that higher concentrations of the compound significantly inhibit cancer cell growth.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound exhibits promising antibacterial activity, warranting further investigation into its potential as an antibiotic agent.

Eigenschaften

IUPAC Name |

3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQNSZPBYTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.